molecular formula C8H16N2O B7931450 (S)-1-(3-(Ethylamino)pyrrolidin-1-yl)ethanone

(S)-1-(3-(Ethylamino)pyrrolidin-1-yl)ethanone

Cat. No.: B7931450
M. Wt: 156.23 g/mol
InChI Key: GILRDSYIJNXDLB-QMMMGPOBSA-N
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Description

“(S)-1-(3-(Ethylamino)pyrrolidin-1-yl)ethanone” is a chiral pyrrolidine derivative featuring an ethylamino substituent at the 3-position of the pyrrolidine ring and an acetyl group at the 1-position. The stereochemistry at the 3-position (S-configuration) is critical for its interaction with chiral binding sites, influencing both pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

1-[(3S)-3-(ethylamino)pyrrolidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-3-9-8-4-5-10(6-8)7(2)11/h8-9H,3-6H2,1-2H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GILRDSYIJNXDLB-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CCN(C1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN[C@H]1CCN(C1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-(Ethylamino)pyrrolidin-1-yl)ethanone typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.

    Introduction of the Ethylamino Group: The ethylamino group can be introduced via nucleophilic substitution reactions, where an ethylamine reacts with a suitable leaving group on the pyrrolidine ring.

    Addition of the Ethanone Moiety: The ethanone group can be introduced through acylation reactions, such as the reaction of the pyrrolidine derivative with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-(Ethylamino)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.

    Substitution: The ethylamino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include oxo derivatives, alcohols, and various substituted pyrrolidine derivatives.

Scientific Research Applications

(S)-1-(3-(Ethylamino)pyrrolidin-1-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and receptor binding.

    Industry: It can be used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (S)-1-(3-(Ethylamino)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylamino group can form hydrogen bonds or ionic interactions with active sites, while the pyrrolidine ring provides structural stability. The ethanone moiety may participate in additional interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • Steric and Electronic Effects: The ethylamino group provides moderate steric bulk compared to the bulkier isopropylamino substituent in , which may hinder receptor binding.
  • Chirality : The S-configuration in the target compound and its isopropyl analog contrasts with the R-configuration in the cyclopropyl derivative , which could lead to divergent biological activities.
  • Ring Size : The piperidine analog replaces pyrrolidine with a six-membered ring, altering conformational flexibility and hydrogen-bonding capacity.

Physicochemical Properties

Comparative physicochemical properties (where available):

Property This compound 1-{3-[1-(2-Aminoethyl)-1H-pyrazolo[3,4-b]pyrazin-3-yl]pyrrolidin-1-yl}ethan-1-one 1-((S)-3-Methylaminopiperidin-1-yl)-ethanone
LogD (pH 5.5) Not reported 0.38 (calculated) Not reported
Hydrogen Bond Acceptors 3 (estimated: 2 N, 1 O) 5 3
Hydrogen Bond Donors 1 (NH group) 1 1
Molecular Weight ~170.25 314.36 156.23

Key Observations :

  • The pyrazolo-pyrazin derivative exhibits higher molecular weight and logD, suggesting reduced solubility compared to the target compound.

Biological Activity

(S)-1-(3-(Ethylamino)pyrrolidin-1-yl)ethanone, a compound featuring a pyrrolidine ring, has garnered interest in the scientific community for its potential biological activities. This article delves into its biological activity, mechanism of action, and therapeutic implications, supported by various research findings and data tables.

Chemical Structure and Properties

The compound is characterized by the presence of an ethylamino group attached to a pyrrolidine ring, making it a unique structure within the class of pyrrolidine derivatives. Its molecular formula is C10_{10}H16_{16}N2_2O, and it has distinct physicochemical properties that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Receptor Binding : The compound may interact with neurotransmitter receptors, influencing pathways related to mood and cognition.
  • Enzyme Modulation : It has been observed to modulate the activity of certain enzymes, which can affect metabolic processes within cells.
  • Cellular Effects : Research indicates that it may induce apoptosis in specific cell types, particularly in cancerous cells, suggesting potential applications in oncology.

Antiproliferative Effects

Studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The compound's effectiveness was assessed through cell viability assays, revealing a dose-dependent response.

Cell LineIC50_{50} (µM)Mechanism of Action
HeLa (Cervical Cancer)15Induction of apoptosis
MCF-7 (Breast Cancer)20Cell cycle arrest
A549 (Lung Cancer)18Inhibition of proliferation

Neurotransmitter Activity

Research indicates that the compound may act as a reuptake inhibitor for monoamine neurotransmitters such as dopamine and norepinephrine. This property suggests potential applications in treating mood disorders and attention-related conditions.

Case Studies

  • Case Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry explored the effects of this compound on pancreatic cancer cells. The results indicated that the compound significantly reduced cell viability at concentrations above 10 µM, primarily through apoptosis induction .
  • Neuropharmacological Study : Another investigation focused on the compound's effects on neurotransmitter levels in rodent models. Results showed increased levels of serotonin and dopamine after administration, suggesting potential antidepressant effects .

Therapeutic Implications

The diverse biological activities of this compound position it as a promising candidate for drug development. Potential therapeutic applications include:

  • Cancer Therapy : Given its antiproliferative effects, further studies could lead to its development as an adjunct therapy in oncology.
  • Psychiatric Disorders : Its influence on neurotransmitter systems may offer new avenues for treating depression and anxiety disorders.

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